molecular formula C8H10O4 B035576 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid CAS No. 100378-73-2

2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B035576
CAS No.: 100378-73-2
M. Wt: 170.16 g/mol
InChI Key: GGUWKYTULMYBGK-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H10O4 It is characterized by a cyclopentene ring substituted with carboxymethyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentenone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopent-2-ene-1-carboxylic acid
  • 2-Methyl-1-cyclopentene-1-carboxylic acid
  • Cyclopent-1-ene-1-carboxylic acid

Uniqueness

2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups on the cyclopentene ring

Properties

IUPAC Name

2-(carboxymethyl)cyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)4-5-2-1-3-6(5)8(11)12/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUWKYTULMYBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628586
Record name 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100378-73-2
Record name 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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